Methyl 2-(2-bromo-3-methylphenyl)acetate
CAS No.:
Cat. No.: VC13622126
Molecular Formula: C10H11BrO2
Molecular Weight: 243.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11BrO2 |
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Molecular Weight | 243.10 g/mol |
IUPAC Name | methyl 2-(2-bromo-3-methylphenyl)acetate |
Standard InChI | InChI=1S/C10H11BrO2/c1-7-4-3-5-8(10(7)11)6-9(12)13-2/h3-5H,6H2,1-2H3 |
Standard InChI Key | CTUNQEFZKJXZQU-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)CC(=O)OC)Br |
Canonical SMILES | CC1=C(C(=CC=C1)CC(=O)OC)Br |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Structural Isomerism
Methyl 2-(2-bromo-3-methylphenyl)acetate is systematically named according to IUPAC rules, with the ester functional group (-COOCH) attached to the alpha carbon of the acetic acid backbone. The phenyl ring is substituted at positions 2 (bromine) and 3 (methyl), distinguishing it from closely related isomers:
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Methyl 2-bromo-2-(3-methylphenyl)acetate (CAS 77053-55-5): Bromine and the 3-methylphenyl group are geminal (attached to the same carbon) .
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Methyl 2-(2-bromophenyl)acetate (CAS 57486-69-8): Lacks the 3-methyl substitution .
Table 1: Comparative Structural and Identifier Data
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
Methyl 2-(2-bromo-3-methylphenyl)acetate | Not available | CHBrO | 243.10 | 2-Br, 3-CH on phenyl ring |
Methyl 2-bromo-2-(3-methylphenyl)acetate | 77053-55-5 | CHBrO | 243.10 | Geminal Br and 3-methylphenyl group |
Methyl 2-(2-bromophenyl)acetate | 57486-69-8 | CHBrO | 229.07 | 2-Br on phenyl ring, no methyl group |
The structural differences significantly influence reactivity and physicochemical properties. For example, the geminal substitution in CAS 77053-55-5 may sterically hinder nucleophilic attacks compared to the vicinal substitution in the target compound .
Synthesis and Reaction Pathways
Electrophilic Aromatic Substitution (EAS)
Physicochemical Properties
Stability and Reactivity
The compound is stable under standard storage conditions but may decompose at elevated temperatures, releasing hydrogen bromide and carbon oxides . Its ester group renders it susceptible to hydrolysis under acidic or basic conditions, yielding 2-(2-bromo-3-methylphenyl)acetic acid and methanol .
Table 2: Predicted Physicochemical Properties
Hazard Statement | Precautionary Measure |
---|---|
H315: Skin irritation | Wear nitrile gloves and lab coats. |
H319: Eye irritation | Use safety goggles and face shields. |
H335: Respiratory risk | Employ fume hoods and respiratory protection. |
These guidelines, though specific to an isomer, are broadly applicable to the target compound due to structural similarities.
Applications and Research Gaps
Pharmaceutical Intermediates
Brominated phenylacetates are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors . The methyl and bromine substituents may enhance binding affinity to biological targets, though specific studies on this compound are lacking.
Agrochemical Uses
Similar esters function as intermediates in herbicides and fungicides. The bromine atom’s electron-withdrawing effects could improve stability in pesticidal formulations.
Critical Research Needs
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Synthetic Optimization: Develop protocols tailored to the 2-bromo-3-methyl substitution pattern.
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Toxicological Profiling: Conduct in vitro and in vivo studies to assess acute and chronic toxicity.
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Catalytic Applications: Explore use in cross-coupling reactions (e.g., Suzuki-Miyaura).
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